molecular formula C6H8N2O4 B2985423 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid CAS No. 17027-50-8

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Cat. No.: B2985423
CAS No.: 17027-50-8
M. Wt: 172.14
InChI Key: VWFWNXQAMGDPGG-VKHMYHEASA-N
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Description

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, also known as (S)-3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, is a compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino acid derivative with a carbonyl compound to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazolidinone derivatives .

Scientific Research Applications

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is unique due to its specific imidazolidinone ring structure and the presence of both carbonyl and carboxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, also known as Carglumic Acid Impurity B, is a compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol. Its CAS number is 17027-50-8. This compound is notable for its potential biological activities, particularly in the context of metabolic disorders and its role as a pharmaceutical intermediate.

Research indicates that this compound may influence various biological pathways. It has been studied for its potential effects on cell apoptosis and proliferation. Specifically, compounds similar to this have shown to modulate the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, which are critical in determining cell survival or death .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, isoxazole derivatives related to this compound were evaluated for their toxicity against human promyelocytic leukemia cells. The results indicated significant cytotoxicity at concentrations ranging from 86 to 755 μM, with specific derivatives inducing apoptosis through downregulation of anti-apoptotic proteins .

Pharmacological Applications

The compound's structure suggests it may have applications in treating metabolic disorders, particularly those related to urea cycle deficiencies. Carglumic acid itself is used clinically for treating hyperammonemia in patients with N-acetylglutamate synthase deficiency. The biological activity of its impurities, including this compound, could provide insights into optimizing therapeutic efficacy and safety profiles .

PropertyValue
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
CAS Number17027-50-8
AppearanceWhite to Off-White
SolubilitySlightly in DMSO
pKa4.37 ± 0.10 (Predicted)
Density1.405 ± 0.06 g/cm³ (Predicted)

Case Studies

  • Cytotoxicity in Cancer Cells : A study reported that certain derivatives showed cytotoxic effects on HL-60 leukemia cells by promoting apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 levels .
  • Metabolic Disorder Treatment : Carglumic acid's role in urea cycle disorders highlights the potential therapeutic applications of related compounds like this compound .

Properties

IUPAC Name

3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWNXQAMGDPGG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H]1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17027-50-8
Record name (4S)-2,5-Dioxo-4-imidazolidinepropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3EF5776S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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